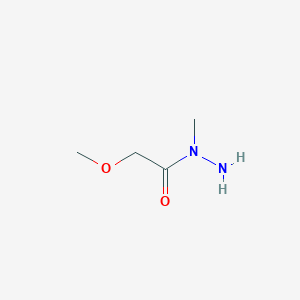
4-diazoheptane-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Diazoheptane-3,5-dione (4-DHD) is an organic compound with a variety of applications in biological and chemical research. It is a diazo compound, meaning it contains two nitrogen atoms in place of a carbon-carbon double bond, and is a colorless solid that is soluble in organic solvents. 4-DHD has been used in a variety of research applications, including synthesis of organic compounds, inorganic chemistry, and drug development. It is also used in the synthesis of a wide range of compounds, including peptides, steroids, and other molecules.
科学研究应用
4-diazoheptane-3,5-dione has been used in a variety of scientific research applications, including organic synthesis, inorganic chemistry, and drug development. It has been used in the synthesis of a wide range of compounds, including peptides, steroids, and other molecules. It has also been used as a reagent in the synthesis of pharmaceuticals, such as antibiotics and antifungals. In addition, 4-diazoheptane-3,5-dione has been used in the synthesis of fluorescent dyes, which have been used in the detection of proteins and nucleic acids.
作用机制
The mechanism of action of 4-diazoheptane-3,5-dione is not fully understood. It is believed to act as a proton acceptor, which can facilitate the formation of a variety of compounds by the addition of a proton to a carbon atom. In addition, 4-diazoheptane-3,5-dione can act as an electrophile, which can react with nucleophiles to form a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-diazoheptane-3,5-dione are not fully understood. It is believed that 4-diazoheptane-3,5-dione can act as an electron acceptor, which can facilitate the formation of a variety of compounds by the addition of an electron to a carbon atom. In addition, 4-diazoheptane-3,5-dione can act as an electrophile, which can react with nucleophiles to form a variety of compounds.
实验室实验的优点和局限性
The advantages of using 4-diazoheptane-3,5-dione in laboratory experiments include its low cost and its availability in a variety of forms, such as powder, solution, and solid. It is also relatively stable and can be stored at room temperature. However, there are some limitations to using 4-diazoheptane-3,5-dione in laboratory experiments. It is highly reactive and can be hazardous if not handled properly. In addition, its reactivity can make it difficult to control the reaction conditions.
未来方向
For the use of 4-diazoheptane-3,5-dione include further exploration of its potential applications in drug development and organic synthesis. In addition, further research is needed to understand the mechanism of action of 4-diazoheptane-3,5-dione and to develop new methods for its synthesis. Finally, further research is needed to understand the biochemical and physiological effects of 4-diazoheptane-3,5-dione and to identify potential therapeutic applications.
合成方法
4-diazoheptane-3,5-dione is synthesized by the reaction of a diazonium salt with a suitable nucleophile, such as an alcohol or amine. The reaction produces a diazo compound, which is then reduced to 4-diazoheptane-3,5-dione. The reaction is typically carried out in aqueous solution, and the reaction is catalyzed by a suitable base, such as sodium hydroxide or potassium hydroxide.
属性
IUPAC Name |
4-diazoheptane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-5(10)7(9-8)6(11)4-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAKUWWFTGWBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=[N+]=[N-])C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropionyldiazomethane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B6618931.png)
![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)


![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)


![4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6618980.png)


